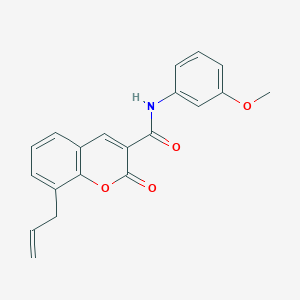

8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-3-6-13-7-4-8-14-11-17(20(23)25-18(13)14)19(22)21-15-9-5-10-16(12-15)24-2/h3-5,7-12H,1,6H2,2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHHOFDOOJMYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been shown to targetSignal Transducer and Activator of Transcription 3 (STAT3) .

Mode of Action

It is suggested that the compound may inhibit the activation ofSTAT3 . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Biochemical Pathways

The compound may affect the STAT3 signaling pathway . This pathway is involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. By inhibiting STAT3, the compound could potentially disrupt these processes, leading to various downstream effects.

Biological Activity

8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H17NO4

- Molecular Weight : 347.36 g/mol

- CAS Number : Not specified in the available sources.

1. Antioxidant Activity

Chromene derivatives, including 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have been investigated for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research indicates that compounds similar to 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibit antimicrobial properties. A study evaluating various chromene derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

3. Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives have been highlighted in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

4. Anticancer Potential

Preliminary studies suggest that 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Gene Regulation : It could modulate the expression of genes associated with oxidative stress and cell survival pathways.

Case Studies

Scientific Research Applications

Medicinal Chemistry

8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise in various therapeutic areas:

- Anticancer Activity: Studies indicate that coumarin derivatives can inhibit cancer cell proliferation. For example, derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication .

- Antimicrobial Properties: The compound exhibits potential antimicrobial activity against various pathogens, including Helicobacter pylori. This property is attributed to its ability to interact with microbial enzymes and disrupt cellular processes .

- Anti-inflammatory Effects: Research has demonstrated that coumarin derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Industrial Applications

The unique properties of 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide make it suitable for several industrial applications:

- Fluorescent Dyes: The compound can be utilized in the development of fluorescent materials due to its efficient emission quantum yields. It serves as a potential candidate for organic light-emitting devices (OLEDs) and non-linear optical applications .

- Material Science: Its ability to form stable structures allows for the development of materials with specific optical properties, making it valuable in photonic applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s structural analogs differ primarily in substituents at positions 6, 8, and the aryl carboxamide group. Key comparisons include:

- Electronic Distribution: The allyl group at position 8 in the target compound introduces slight electronic asymmetry in the chromene core compared to methoxy-substituted analogs, as observed in bond length variations (e.g., C3–C4: 1.3517 Å in methoxy derivatives vs.

- Steric Effects : The 3-methoxyphenyl group provides moderate steric bulk compared to 4-fluorophenyl (smaller substituent) or 3,5-dimethylphenyl (bulkier) groups, influencing binding pocket compatibility .

Q & A

Q. What are the established synthetic routes for 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Allylation : Reaction of the intermediate with allyl bromide in the presence of K₂CO₃ as a base and DMF as a solvent (60–70°C, 12–24 hours).

Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from acetone yields high-purity crystals (>95%) .

Q. Key Optimization Factors :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the allyl group (δ 5.2–5.8 ppm for vinyl protons) and methoxyphenyl moiety (δ 3.8 ppm for -OCH₃) .

- X-Ray Diffraction : Single-crystal analysis reveals planarity of the chromene ring and dihedral angles between substituents, critical for understanding π-π stacking interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 364.13 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C-N) confirm functional groups .

Advanced Research Questions

Q. How do variations in substituents (e.g., allyl group position, methoxyphenyl vs. nitrophenyl) influence biological activity, and what computational methods support SAR analyses?

Methodological Answer : SAR Insights :

- Allyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .

- Methoxyphenyl vs. Nitrophenyl : Methoxy groups (−OCH₃) increase electron-donating effects, stabilizing receptor-ligand interactions, while nitro groups (−NO₂) introduce steric hindrance, reducing binding affinity .

Q. Computational Approaches :

- Molecular Docking (AutoDock Vina) : Predicts binding poses with kinase targets (e.g., EGFR), highlighting hydrogen bonds between the methoxy group and Thr766 .

- QSAR Modeling : Descriptors like polar surface area (PSA) and topological polar surface area (TPSA) correlate with bioavailability (PSA <90 Ų suggests oral absorption) .

Table 1 : Substituent Effects on IC₅₀ (EGFR Inhibition)

| Substituent | IC₅₀ (nM) | logP | PSA (Ų) |

|---|---|---|---|

| 3-Methoxyphenyl | 48 ± 2 | 3.2 | 85.3 |

| 4-Nitrophenyl | 220 ± 15 | 2.8 | 92.1 |

| 3-Chlorophenyl | 135 ± 10 | 3.5 | 78.9 |

Q. What experimental strategies resolve contradictions in reported biological efficacy (e.g., anti-cancer activity) across studies?

Methodological Answer : Common Contradictions : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in MCF-7 cells) may arise from:

Q. Resolution Workflow :

Reproduce Conditions : Replicate exact solvent (DMSO concentration <0.1%), cell density, and serum-free media.

Orthogonal Assays : Confirm results with alternative methods (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer :

- In Vitro ADME :

- In Vivo PK (Rodent Models) :

Table 2 : Preliminary PK Data (Rat Model)

| Route | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC₀–24 (ng·h/mL) |

|---|---|---|---|

| Oral | 450 ± 30 | 3.2 | 2200 ± 150 |

| IV | 980 ± 50 | 1.8 | 3100 ± 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.